1-(Chloromethyl)-4-nonylbenzene
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Overview
Description
1-(Chloromethyl)-4-nonylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a nonyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-nonylbenzene can be synthesized through a chloromethylation reaction, where a benzene derivative is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-nonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The nonyl group can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
1-(Chloromethyl)-4-nonylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-nonylbenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity.
Pathways Involved: The chloromethyl group can form covalent bonds with nucleophilic amino acid residues, potentially altering the function of the target proteins.
Comparison with Similar Compounds
1-(Chloromethyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a nonyl group.
1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a nonyl group.
Uniqueness: 1-(Chloromethyl)-4-nonylbenzene is unique due to the presence of the long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with biological systems .
Properties
CAS No. |
62640-25-9 |
---|---|
Molecular Formula |
C16H25Cl |
Molecular Weight |
252.82 g/mol |
IUPAC Name |
1-(chloromethyl)-4-nonylbenzene |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-15-10-12-16(14-17)13-11-15/h10-13H,2-9,14H2,1H3 |
InChI Key |
ZXVIWUBUJZQCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
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